molecular formula C6H10ClNS B3076842 Methyl(thiophen-3-ylmethyl)amine hydrochloride CAS No. 1041424-94-5

Methyl(thiophen-3-ylmethyl)amine hydrochloride

Cat. No. B3076842
CAS RN: 1041424-94-5
M. Wt: 163.67 g/mol
InChI Key: IPUQNHJAEFPRMV-UHFFFAOYSA-N
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Description

“Methyl(thiophen-3-ylmethyl)amine hydrochloride” is a chemical compound with the CAS Number: 1041424-94-5 . It has a molecular weight of 164.68 . The Inchi Code for this compound is 1S/C6H10NS.ClH/c1-7-4-6-2-3-8-5-6;/h2-3,5,7-8H,4H2,1H3;1H .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the Inchi Code 1S/C6H10NS.ClH/c1-7-4-6-2-3-8-5-6;/h2-3,5,7-8H,4H2,1H3;1H . This indicates that the compound consists of a methyl group (CH3-) attached to an amine group (NH2) which is further attached to a thiophene ring. The entire molecule is then combined with a hydrochloride (ClH).


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 164.68 . It is recommended to be stored at a temperature between 28 C .

Scientific Research Applications

Medicinal Chemistry Applications

Thiophene derivatives are present in a broad range of compounds with significant bioactivities. These compounds have been applied in various fields of medicinal chemistry due to their antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. For instance, thiophene derivatives are core structures in several marketed drugs, such as Cefoxitin, Cephalothin, Cephaloridine, Temocillin, tinoridine, tiaprofenic acid, tenoxicam, suproprofen, and Raltitrexed, highlighting their importance in drug development and therapeutic applications (Xuan, 2020).

Environmental Science and Biodegradation

Thiophene compounds have also been studied for their environmental fate and biodegradation, offering insights into how methyl(thiophen-3-ylmethyl)amine hydrochloride might interact with ecosystems. For example, the biodegradation of aromatic compounds by Escherichia coli, including thiophene-based molecules, sheds light on the microbial pathways that could potentially mitigate environmental contamination by breaking down complex organic pollutants into less harmful substances (Díaz et al., 2001).

Biochemical Research

In biochemical research, the synthesis and functionalization of thiophene derivatives have been crucial in creating chemically reactive surfaces for biomolecule immobilization and cell colonization. This application is pivotal in developing materials for biomedical engineering, such as scaffolds for tissue engineering and sensors for biological detection (Siow et al., 2006). Such studies underscore the potential of thiophene derivatives, including this compound, in advancing biomedical research and applications.

Safety and Hazards

The safety data sheet for “Methyl(thiophen-3-ylmethyl)amine hydrochloride” indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and is toxic to aquatic life . It is recommended to wash skin thoroughly after handling, avoid release to the environment, and wear protective gloves/eye protection/face protection .

properties

IUPAC Name

N-methyl-1-thiophen-3-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS.ClH/c1-7-4-6-2-3-8-5-6;/h2-3,5,7H,4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUQNHJAEFPRMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CSC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1041424-94-5
Record name methyl(thiophen-3-ylmethyl)amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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